

# Application Notes: Spectrophotometric Determination of Metal Ions Using an Azo Dye Chelating Agent

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Compound of Interest		
Compound Name:	Phenol, 4-[(4-ethoxyphenyl)azo]-	
Cat. No.:	B3188873	Get Quote

Note: Due to the limited availability of specific application data for **Phenol**, **4-[(4-ethoxyphenyl)azo]-**, this document provides a detailed protocol using the well-characterized and structurally related azo dye, 4-(2-pyridylazo)resorcinol (PAR), as a representative chelating agent for the spectrophotometric determination of various metal ions. The principles and procedures outlined are broadly applicable to other chromogenic chelating agents in this class.

#### Introduction

Azo dyes are a class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Many azo dyes, particularly those containing hydroxyl or amino groups ortho to the azo linkage, can act as multidentate ligands that form stable, colored complexes with metal ions. This property makes them excellent reagents for the colorimetric and spectrophotometric determination of trace metal concentrations in various samples. 4-(2-pyridylazo)resorcinol (PAR) is a widely used tripodal ligand that forms intensely colored chelates with a multitude of divalent and trivalent metal ions, allowing for their sensitive and selective quantification.[1][2]

## Principle of a Spectrophotometric Assay

The determination of metal ion concentration using PAR is based on the formation of a metalligand complex that exhibits a strong absorbance at a specific wavelength in the visible spectrum. The intensity of the color, and thus the absorbance, is directly proportional to the



concentration of the metal ion in the sample, following the Beer-Lambert Law. The reaction can be generalized as:

 $M^{n+}$  (colorless) + x PAR (colored)  $\rightarrow$  [M(PAR)<sub>x</sub>]<sup>n+</sup> (intensely colored complex)

By measuring the absorbance of the solution at the wavelength of maximum absorbance ( $\lambda$ max) of the complex, the concentration of the metal ion can be determined from a calibration curve prepared with standard solutions. The selectivity for a particular metal ion can be achieved by controlling the pH of the solution and by using masking agents to prevent interference from other ions.[1][3]

# Quantitative Data for Metal Ion Determination with PAR

The following table summarizes the key analytical parameters for the determination of various metal ions using PAR. These values are indicative and may vary slightly depending on the specific experimental conditions.



Metal Ion	λmax (nm)	pH Optimum	Molar Absorptiv ity (ε) (L·mol <sup>-1</sup> ·c m <sup>-1</sup> )	Linear Range (µg/mL)	Detection Limit (µg/mL)	Referenc e
Co(II)	~510	8.0 - 10.0	5.7 x 10 <sup>4</sup>	0.05 - 1.0	0.02	[4]
Cu(II)	495-510	9.0 - 10.0	7.62 x 10 <sup>4</sup> (for Cu(PAR) <sub>2</sub> )	0.1 - 2.0	0.03	[1]
Ni(II)	~495	8.0 - 10.0	7.4 x 10 <sup>4</sup>	0.05 - 1.0	0.02	[4]
Zn(II)	~490	8.0 - 9.0	8.5 x 10 <sup>4</sup>	0.05 - 1.0	0.02	[4]
Pb(II)	~520	9.0 - 10.0	4.2 x 10 <sup>4</sup>	0.2 - 4.0	0.10	[4]
Mn(II)	~500	9.0 - 10.0	5.8 x 10 <sup>4</sup>	0.05 - 1.0	0.02	[4]
Cd(II)	~495	9.0 - 10.0	8.0 x 10 <sup>4</sup>	0.1 - 1.5	0.04	[4]
Fe(III)	~530	5.0 - 6.0	4.8 x 10 <sup>4</sup>	0.1 - 2.0	0.05	[4]

### **Experimental Protocols**

The following are detailed protocols for the preparation of reagents and the spectrophotometric determination of a representative metal ion, Copper(II), in an aqueous sample.

- Standard Copper(II) Stock Solution (1000 µg/mL): Dissolve 0.3929 g of CuSO<sub>4·</sub>5H<sub>2</sub>O in deionized water, add a few drops of concentrated H<sub>2</sub>SO<sub>4</sub> to prevent hydrolysis, and dilute to 100 mL in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 μg/mL) by appropriate serial dilution of the stock solution with deionized water.
- PAR Reagent Solution (0.1% w/v): Dissolve 0.1 g of 4-(2-pyridylazo)resorcinol monosodium salt in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

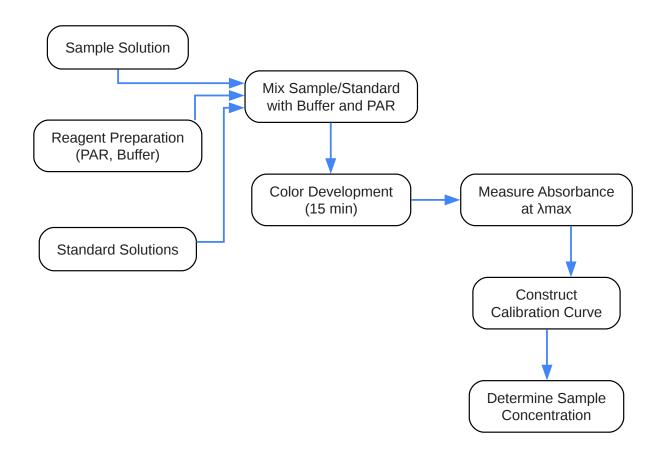


- Buffer Solution (pH 9.0): Prepare a borate buffer by dissolving 6.18 g of boric acid and 7.46 g
  of potassium chloride in deionized water, adjusting the pH to 9.0 with 0.2 M NaOH, and
  diluting to 1 L.[5]
- Masking Agent (0.1 M EDTA): Dissolve 3.722 g of disodium EDTA in 100 mL of deionized water. This can be used to mask interfering ions.[3]
- Pipette 1.0 mL of the sample solution (or standard solution) into a 10 mL volumetric flask.
- Add 2.0 mL of the pH 9.0 buffer solution and mix well.
- Add 1.0 mL of the 0.1% PAR reagent solution.
- · Dilute to the mark with deionized water and mix thoroughly.
- Allow the solution to stand for 15 minutes at room temperature for full color development.
- Prepare a reagent blank using 1.0 mL of deionized water instead of the sample and follow the same procedure.
- Measure the absorbance of the sample and standard solutions against the reagent blank at 510 nm using a spectrophotometer.
- Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
- Determine the concentration of Copper(II) in the sample from the calibration curve.

#### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectrophotometric determination of metal ions using PAR.





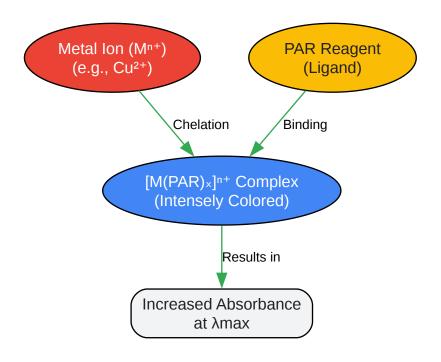
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Caption: Workflow for Metal Ion Determination using PAR.

#### Signaling Pathway/Logical Relationship

The underlying principle of the assay is the chelation reaction between the metal ion and the PAR ligand, leading to a measurable color change.





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